1-[(4-methylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole
Description
1-[(4-Methylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-methylbenzyl group at the 1-position and a propyl chain at the 2-position. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications. Notably, it is identified as Telmisartan EP Impurity B , highlighting its relevance in pharmaceutical quality control. The benzodiazole core provides a rigid aromatic system, while the substituents modulate electronic and steric properties, influencing solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-6-18-19-16-7-4-5-8-17(16)20(18)13-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZEMNXFJZNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzyl chloride with 2-propyl-1,2-phenylenediamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-methylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Recent studies have highlighted the biological significance of benzodiazole derivatives, including 1-[(4-methylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole. These compounds exhibit a range of pharmacological activities that can be categorized as follows:
Antitumor Activity
Benzodiazole derivatives are known for their antitumor properties. Research has demonstrated that specific derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that such compounds can affect key signaling pathways involved in tumor growth and survival.
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects. Similar derivatives have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets in neurodegenerative diseases. These interactions suggest a potential role in treating conditions like Alzheimer's disease, where neuroprotection is crucial.
Antimicrobial Properties
Research indicates that benzodiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Their efficacy against various pathogens has been documented, suggesting a valuable application in combating resistant strains.
Case Study 1: Antitumor Activity
A study investigating the effects of benzodiazole derivatives on human cancer cell lines reported significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 ± 2 | Apoptosis induction |
| A549 (Lung Cancer) | 20 ± 3 | Cell cycle arrest |
Case Study 2: Neuroprotective Effects
In a series of experiments assessing the neuroprotective potential of benzodiazole derivatives, one compound demonstrated potent inhibition of MAO-B activity with an IC50 value of 10 µM. This suggests its potential use in treating neurodegenerative disorders.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | MAO-B | 10 ± 1 |
| Compound B | ChE | 25 ± 5 |
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Pharmacological Relevance
- The chlorine atom in the latter may improve metabolic stability but reduce solubility.
- Phenoxymethyl and sulfanylmethyl substituents () introduce ether or thioether linkages, altering polarity and hydrogen-bonding capacity. These groups are common in protease inhibitors and kinase modulators .
Molecular Weight and Bioavailability
- The target compound (MW 257.36) is lighter than analogs like the 4-chlorophenoxy derivative (MW 415.88), suggesting better membrane permeability . Higher molecular weight compounds often face challenges in oral bioavailability.
Biological Activity
1-[(4-methylphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzodiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 264.37 g/mol. Its structure features a benzodiazole ring substituted with a propyl group and a para-methylphenyl group, which enhances its lipophilicity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Interaction : It may also interact with receptors involved in signaling pathways, impacting cellular responses.
Anticancer Activity
Research indicates that derivatives of benzodiazoles exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-[(4-methylphenyl)methyl]-2-propyl-1H-benzodiazole | HeLa cells | 15 | |
| 1H-benzimidazole derivatives | Various cancers | 5-20 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
| Pathogen | MIC (µg/mL) | Control (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 10 | Ciprofloxacin (2) | |
| Escherichia coli | 12.5 | Ciprofloxacin (2) |
Enzyme Inhibition
Studies have highlighted the potential of this compound as an enzyme inhibitor. For example, it has been shown to inhibit certain kinases involved in cancer progression.
Case Studies
-
Anticancer Studies : A study explored the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines. The results indicated that compounds similar to 1-[(4-methylphenyl)methyl]-2-propyl-1H-benzodiazole exhibited dose-dependent cytotoxicity.
- Findings : The study reported an IC50 value of approximately 15 µM for HeLa cells, indicating significant anticancer potential.
-
Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a promising MIC against Staphylococcus aureus and Escherichia coli.
- Findings : The MIC values were recorded at 10 µg/mL for Staphylococcus aureus and 12.5 µg/mL for Escherichia coli, showcasing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
